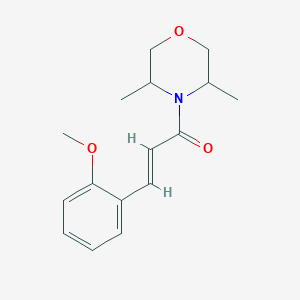![molecular formula C25H34N2O3 B253726 2-butoxy-N-[4-(dimethylamino)benzyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B253726.png)
2-butoxy-N-[4-(dimethylamino)benzyl]-N-(tetrahydro-2-furanylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butoxy-N-[4-(dimethylamino)benzyl]-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known as BDF-8634 and has been found to exhibit a wide range of pharmacological properties that make it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 2-butoxy-N-[4-(dimethylamino)benzyl]-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and pain pathways.
Biochemical and Physiological Effects:
2-butoxy-N-[4-(dimethylamino)benzyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-butoxy-N-[4-(dimethylamino)benzyl]-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its wide range of pharmacological properties. This makes it a versatile compound that can be used in a variety of different studies. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-butoxy-N-[4-(dimethylamino)benzyl]-N-(tetrahydro-2-furanylmethyl)benzamide. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound, in order to better understand how it works at the molecular level.
2. Investigation of the potential use of this compound in the treatment of various types of cancer, including breast cancer, prostate cancer, and lung cancer.
3. Studies on the potential use of this compound as an analgesic, in order to develop new pain medications with fewer side effects than current treatments.
4. Investigation of the potential use of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
Conclusion:
In conclusion, 2-butoxy-N-[4-(dimethylamino)benzyl]-N-(tetrahydro-2-furanylmethyl)benzamide is a promising compound that has been extensively studied for its potential applications in the field of medicine. Although its mechanism of action is not fully understood, it has been found to exhibit a wide range of pharmacological properties that make it a versatile compound for use in lab experiments. Further research is needed to fully understand the potential applications of this compound, but it is clear that it holds great promise for the development of new drugs and treatments.
Synthesemethoden
The synthesis of 2-butoxy-N-[4-(dimethylamino)benzyl]-N-(tetrahydro-2-furanylmethyl)benzamide involves the reaction of 4-(dimethylamino)benzaldehyde with 2-(butoxymethyl)tetrahydrofuran in the presence of a catalyst. The resulting product is then treated with benzoyl chloride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-butoxy-N-[4-(dimethylamino)benzyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects.
Eigenschaften
Produktname |
2-butoxy-N-[4-(dimethylamino)benzyl]-N-(tetrahydro-2-furanylmethyl)benzamide |
|---|---|
Molekularformel |
C25H34N2O3 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
2-butoxy-N-[[4-(dimethylamino)phenyl]methyl]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C25H34N2O3/c1-4-5-16-30-24-11-7-6-10-23(24)25(28)27(19-22-9-8-17-29-22)18-20-12-14-21(15-13-20)26(2)3/h6-7,10-15,22H,4-5,8-9,16-19H2,1-3H3 |
InChI-Schlüssel |
KVYYMWMQSDXWDH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C(=O)N(CC2CCCO2)CC3=CC=C(C=C3)N(C)C |
Kanonische SMILES |
CCCCOC1=CC=CC=C1C(=O)N(CC2CCCO2)CC3=CC=C(C=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-isobutyrylbenzo[cd]indol-2(1H)-one](/img/structure/B253643.png)


![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide](/img/structure/B253648.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B253649.png)

![1-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253655.png)

![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B253657.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253663.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253664.png)


![3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B253667.png)